4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine
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Overview
Description
4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine is a useful research compound. Its molecular formula is C14H14N6O and its molecular weight is 282.307. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
Research has demonstrated the antimicrobial potential of compounds structurally related to 4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine. For instance, a study focusing on the synthesis of 1,2,4-triazoles revealed their significant antimicrobial activities, indicating their potential in addressing bacterial and fungal infections (Prakash et al., 2011).
Enzymatic Activity Enhancement
Another aspect of scientific interest is the influence of these compounds on enzymatic activities. A study highlighted that certain pyrazolopyrimidinyl keto-esters significantly increased the reactivity of cellobiase, an enzyme involved in cellulose breakdown (Abd & Awas, 2008).
Cancer Research
Compounds with a 1,2,4-triazole structure have been explored for their effects on cancer cells. A study conducted in 2022 tested the cytotoxicity of 1,2,4-triazole-3-thiol derivatives on various cancer cell lines, showing promising results in inhibiting cancer cell migration and growth, particularly in melanoma, breast, and pancreatic cancer (Šermukšnytė et al., 2022).
Insecticidal and Acaricidal Applications
There is also evidence supporting the use of these compounds in agriculture. A study in 2019 found that pyrimidinamine derivatives containing phenyloxazole moieties exhibited significant insecticidal and acaricidal activities, suggesting their potential as agricultural pesticides (Zhang et al., 2019).
Antioxidant Properties
Research has also delved into the antioxidant potential of triazole derivatives. A study synthesized and evaluated the antioxidant activities of 1,2,4-triazole Schiff base and amine derivatives, demonstrating effective antioxidant capabilities (Sokmen et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme . This interaction inhibits the enzyme’s activity, thereby reducing the production of estrogens .
Biochemical Pathways
By inhibiting the aromatase enzyme, this compound disrupts the biosynthesis of estrogens . Estrogens are hormones that promote the growth of certain types of cancer cells. Therefore, by reducing estrogen production, the compound can potentially slow down or halt the growth of these cancer cells .
Result of Action
The compound’s action results in a decrease in estrogen production, which can lead to a reduction in the growth of estrogen-dependent cancer cells . In vitro studies have shown promising cytotoxic activity against certain cancer cell lines .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It’s worth noting that the stability of the compound could be influenced by its chemical structure, specifically the 1,2,4-triazole ring, which is known for its chemical and biological stability .
Safety and Hazards
The safety of similar compounds has been evaluated in the context of their biological activity. For instance, the cytotoxic activities of synthesized compounds were evaluated against various human cancer cell lines . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Future Directions
The future directions in the research of similar compounds involve the discovery and development of more effective and potent anticancer agents . Molecular docking studies are also being done to understand the mechanism and binding modes of these derivatives in the binding pocket of potential targets .
Biochemical Analysis
Cellular Effects
In vitro studies have shown that some 1,2,4-triazole derivatives exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . This suggests that 4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine may have similar effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Molecular docking studies of similar compounds suggest that they may bind to the aromatase enzyme, a key enzyme in the biosynthesis of estrogens . This interaction could lead to enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
4-[1-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-10(12-7-8-16-13(15)18-12)21-14-17-9-20(19-14)11-5-3-2-4-6-11/h2-10H,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKFUIBLWSSDLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)N)OC2=NN(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.